The compound 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine is a synthetic organic molecule classified as an investigational inhibitor of the MET proto-oncogene receptor tyrosine kinase, also known as hepatocyte growth factor receptor or c-MET. This compound is designed to modulate the activity of this kinase, which plays a crucial role in various cellular processes including proliferation, survival, and migration. The compound's IUPAC name reflects its complex structure, which incorporates multiple heterocyclic rings and functional groups that enhance its biological activity.
The synthesis of this compound involves several key steps:
The detailed methodologies for these synthetic routes are often documented in patent literature, highlighting specific conditions such as temperature, solvents, and catalysts used during synthesis .
The molecular structure of this compound can be described as follows:
The three-dimensional conformation is crucial for its interaction with biological targets, particularly in how it fits into the ATP-binding pocket of the MET kinase .
This compound participates in various chemical reactions primarily due to its functional groups:
These reactions are critical for both its synthesis and potential modifications for enhancing efficacy or reducing side effects .
The mechanism of action for this compound primarily revolves around its ability to inhibit c-MET signaling pathways:
This mechanism highlights its potential therapeutic applications in oncology where c-MET is often overexpressed .
The physical properties include:
Chemical properties include:
This compound has significant potential applications in scientific research and pharmaceuticals:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8